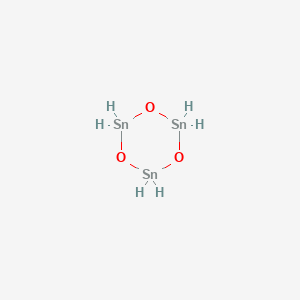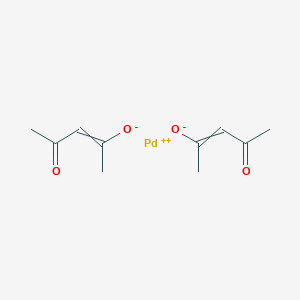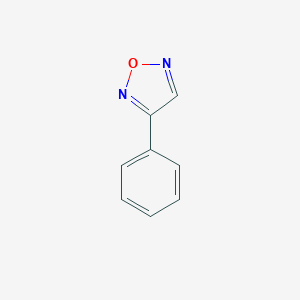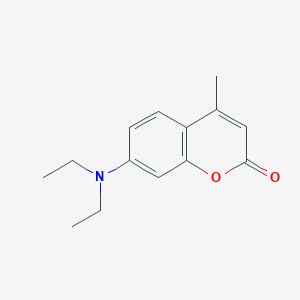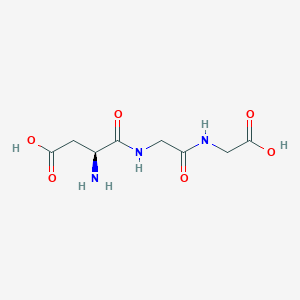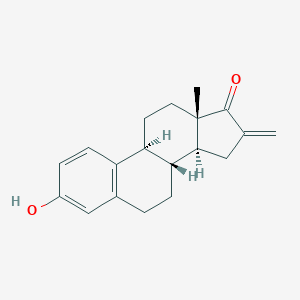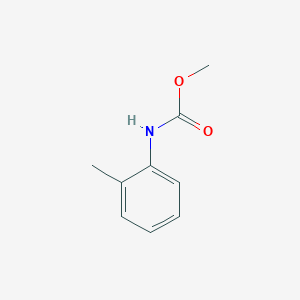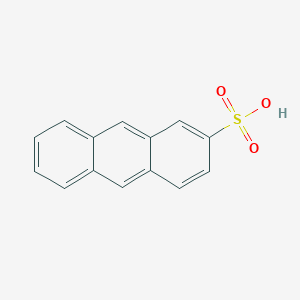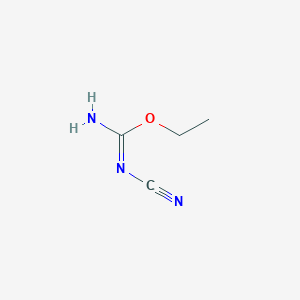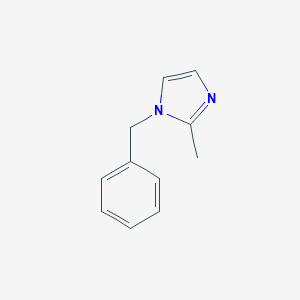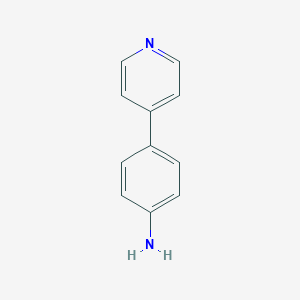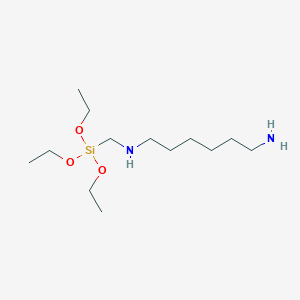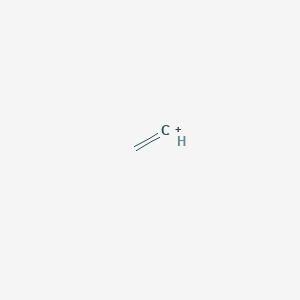
Ethene-1-ylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethene-1-ylium is a chemical compound that is commonly used in scientific research applications. It is also known as vinyl cation or ethenyl cation. This compound has a unique structure that makes it useful in a variety of research studies.
Mécanisme D'action
The mechanism of action of ethene-1-ylium is based on its highly reactive nature. It can react with a variety of nucleophiles such as alcohols, amines, and thiols. This reactivity makes it useful in a variety of organic synthesis reactions.
Effets Biochimiques Et Physiologiques
Ethene-1-ylium has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and potentially toxic. Therefore, it should be handled with caution in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ethene-1-ylium in laboratory experiments is its reactivity. It can be used as a reactive intermediate in a variety of organic synthesis reactions. However, its highly reactive nature also makes it potentially dangerous to handle. Therefore, it should be handled with caution and appropriate safety measures should be taken.
Orientations Futures
There are several future directions for the research on ethene-1-ylium. One potential area of research is the development of new synthesis methods that are more efficient and less toxic. Another area of research is the investigation of its potential applications in the field of organic electronics. Additionally, further studies are needed to fully understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of ethene-1-ylium is typically achieved through the protonation of vinyl ethers or other vinyl derivatives. The most common method involves the reaction of vinyl ethers with strong acids such as triflic acid or sulfuric acid. This reaction results in the formation of ethene-1-ylium as an intermediate product.
Applications De Recherche Scientifique
Ethene-1-ylium is a versatile compound that has a wide range of scientific research applications. It is commonly used as a reactive intermediate in organic synthesis reactions. It is also used as a precursor for the synthesis of various organic compounds such as vinyl sulfones, vinyl ketones, and vinyl esters.
Propriétés
Numéro CAS |
14604-48-9 |
|---|---|
Nom du produit |
Ethene-1-ylium |
Formule moléculaire |
C2H3+ |
Poids moléculaire |
27.05 g/mol |
Nom IUPAC |
ethene |
InChI |
InChI=1S/C2H3/c1-2/h1H,2H2/q+1 |
Clé InChI |
QLLSNXSJBAXPLZ-UHFFFAOYSA-N |
SMILES |
C=[CH+] |
SMILES canonique |
C=[CH+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



